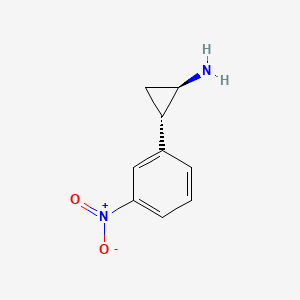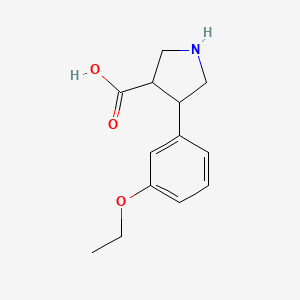![molecular formula C15H12ClN3O2S B13576889 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B13576889.png)
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, a thiophene ring, and an acetamide group. It is of significant interest in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols.
Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be performed using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophene-2-carbaldehyde.
Formation of the Acetamide Group: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Applications De Recherche Scientifique
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetate
- 6-Chloro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
Uniqueness
2-(6-chloro-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the presence of both a quinazolinone core and a thiophene ring, which confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H12ClN3O2S |
|---|---|
Poids moléculaire |
333.8 g/mol |
Nom IUPAC |
2-(6-chloro-4-oxoquinazolin-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C15H12ClN3O2S/c16-10-3-4-13-12(6-10)15(21)19(9-18-13)8-14(20)17-7-11-2-1-5-22-11/h1-6,9H,7-8H2,(H,17,20) |
Clé InChI |
JGASECAGJPIFID-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CNC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


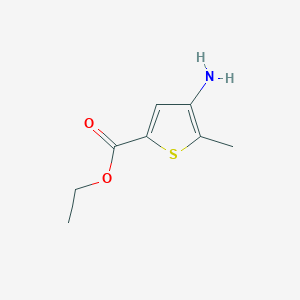
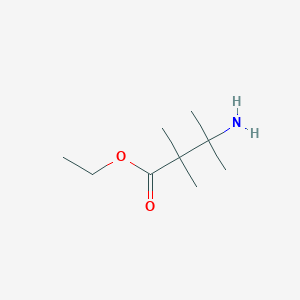


![3-Oxo-2-azabicyclo[2.2.2]octane-6-carboxylicacidhydrochloride](/img/structure/B13576834.png)
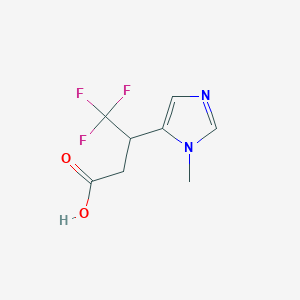
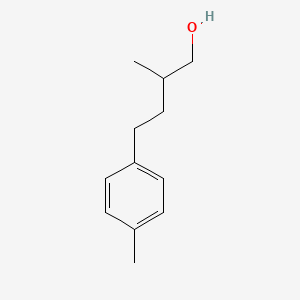
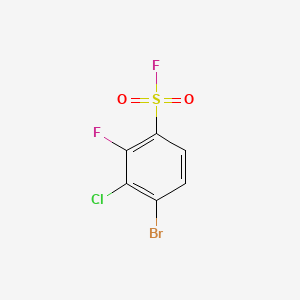
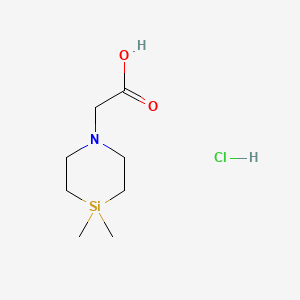
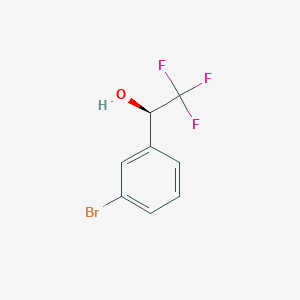

![tert-butyl N-[1-(cyclopropylcarbamoyl)-1-hydroxyhexan-2-yl]carbamate](/img/structure/B13576862.png)
